![molecular formula C21H17ClN4O3S B6433941 methyl 4-[({1-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)methyl]benzoate CAS No. 1207045-23-5](/img/structure/B6433941.png)
methyl 4-[({1-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)methyl]benzoate
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Overview
Description
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .
Molecular Structure Analysis
In the title compound, C24H22ClNO3, the dihedral angle between the naphthalene ring system and the chlorophenyl ring is 67.44 (4)° . The pyrrolidine and dihydropyran rings exhibit envelope and half chair conformations, respectively .
Chemical Reactions Analysis
The novel compound 2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl-5- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol . The product’s structure is assigned by HRMS, IR, 1 H and 13 C NMR experiments .
Physical And Chemical Properties Analysis
The molecular weight of the compound is 390.9 g/mol . The compound’s structure is assigned by HRMS, IR, 1 H and 13 C NMR experiments .
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in in vitro cytotoxic activity studies. It has been found to exhibit inhibitory activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . This suggests that it could be further optimized and developed as an anticancer agent .
Free Radical Scavenging
The compound has been evaluated for its free radical scavenging activity . This property is important in many biological contexts, as free radicals can cause damage to cells and tissues.
CDK2 Inhibition
The compound has been identified as a potential inhibitor of CDK2 (Cyclin-Dependent Kinase 2), a protein kinase that plays a crucial role in cell cycle regulation . Inhibition of CDK2 is a promising strategy for cancer treatment .
Mechanism of Action
properties
IUPAC Name |
methyl 4-[[1-[(3-chlorophenyl)methyl]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3S/c1-29-20(28)15-7-5-13(6-8-15)12-30-21-24-18-17(19(27)25-21)10-23-26(18)11-14-3-2-4-16(22)9-14/h2-10H,11-12H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTIYXHWIKBXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=C(C=NN3CC4=CC(=CC=C4)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(((1-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate |
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